

# UZH1b System for Quantitative Analysis of Protein-Protein Interactions

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## Compound of Interest

Compound Name: UZH1b

Cat. No.: B10828088

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## Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **UZH1b** Protein-Protein Interaction (PPI) System is a powerful and versatile tool for the real-time, quantitative analysis of protein interactions in living cells. This system is based on a split-luciferase complementation assay, where a luciferase enzyme is split into two non-functional fragments. These fragments are fused to two proteins of interest. Upon interaction of these proteins, the luciferase fragments are brought into close proximity, allowing them to refold into their active conformation and generate a quantifiable luminescent signal. The intensity of this signal is directly proportional to the strength of the protein-protein interaction.

## Principle of the UZH1b System

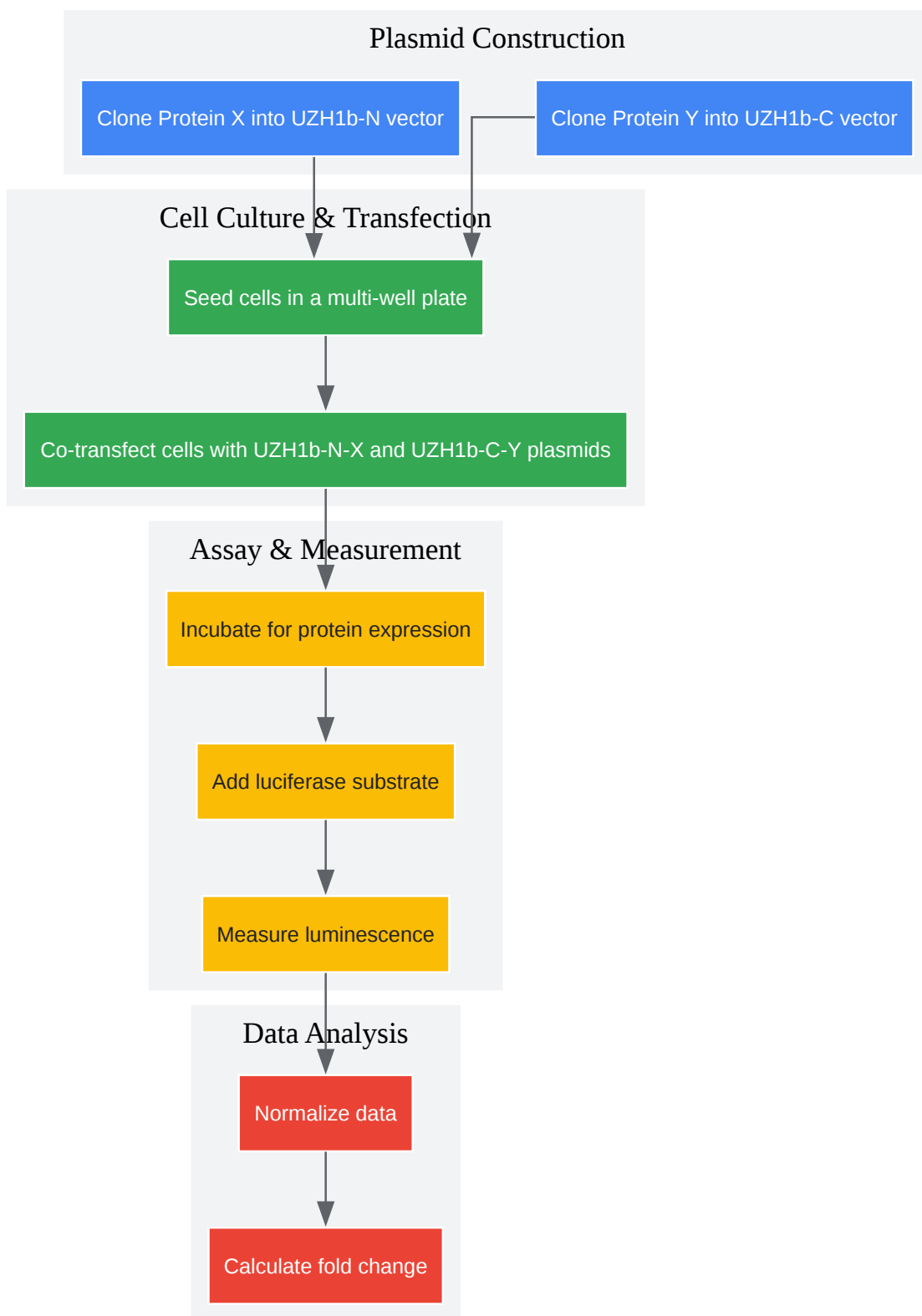
The **UZH1b** system utilizes a genetically engineered luciferase that has been separated into two subunits, termed **UZH1b-N** and **UZH1b-C**. Neither subunit possesses enzymatic activity on its own. When these subunits are fused to two interacting proteins (Protein X and Protein Y), the interaction brings the **UZH1b-N** and **UZH1b-C** fragments together, leading to the reconstitution of the active luciferase enzyme. In the presence of its substrate, the reconstituted enzyme emits light, which can be measured using a luminometer.

## Key Features and Applications

- **Quantitative Analysis:** The luminescent signal produced is proportional to the extent of protein-protein interaction, allowing for the quantification of binding affinities and kinetics.
- **Real-time Monitoring:** The assay can be performed in living cells, enabling the dynamic monitoring of PPIs in response to various stimuli or drug treatments.
- **High-throughput Screening:** The simple, plate-based format is amenable to high-throughput screening of small molecule libraries to identify inhibitors or enhancers of specific PPIs.
- **Versatility:** The system can be applied to a wide range of protein interactions in various cellular compartments.

## Experimental Workflow Overview

The general workflow for a **UZH1b**-based PPI assay involves several key steps, from plasmid construction to data analysis.

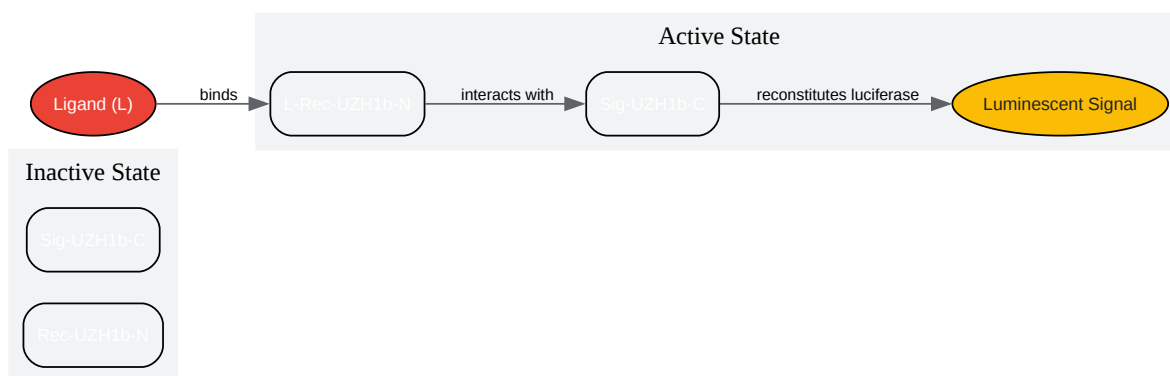


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**Figure 1.** General experimental workflow for the **UZH1b** PPI assay.

## Signaling Pathway Investigation Example

The **UZH1b** system can be employed to investigate signaling pathways. For instance, to study the interaction between a receptor (Rec) and a downstream signaling protein (Sig) upon ligand (L) stimulation.



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**Figure 2.** Ligand-induced protein interaction detection using **UZH1b**.

## Quantitative Data Summary

The following tables provide example data from experiments using the **UZH1b** system.

Table 1: Validation of a Known Protein-Protein Interaction

Interacting Partners	Normalized Luminescence (RLU)	Fold Change over Negative Control
p53-UZH1b-N + MDM2-UZH1b-C	1,500,000	150
p53-UZH1b-N + Empty-UZH1b-C	10,000	1
Empty-UZH1b-N + MDM2-UZH1b-C	12,000	1.2

Table 2: Dose-Response of a PPI Inhibitor

Inhibitor Concentration (μM)	Normalized Luminescence (RLU)	% Inhibition
0	1,500,000	0
0.1	1,200,000	20
1	750,000	50
10	150,000	90
100	20,000	98.7

## Experimental Protocols

### Protocol 1: General Protocol for UZH1b PPI Assay

This protocol outlines the steps for a standard PPI assay using the **UZH1b** system in HEK293T cells.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

- Opti-MEM I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine 3000)
- **UZH1b-N** and **UZH1b-C** expression vectors
- White, clear-bottom 96-well plates
- Luciferase substrate
- Luminometer

#### Procedure:

- Cell Seeding: a. One day prior to transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density of  $2 \times 10^4$  cells per well in 100  $\mu$ L of DMEM with 10% FBS. b. Incubate at 37°C in a 5% CO<sub>2</sub> incubator overnight.
- Transfection: a. For each well, prepare a DNA-lipid complex. In one tube, dilute 50 ng of the **UZH1b-N** plasmid and 50 ng of the **UZH1b-C** plasmid in 5  $\mu$ L of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 5  $\mu$ L of Opti-MEM. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes. d. Add the 10  $\mu$ L of the DNA-lipid complex to each well. e. Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.
- Luminescence Measurement: a. Prepare the luciferase substrate according to the manufacturer's protocol. b. Add the substrate to each well. c. Incubate at room temperature for 10 minutes to allow the signal to stabilize. d. Measure the luminescence using a plate-reading luminometer.

## Protocol 2: High-Throughput Screening for PPI Inhibitors

This protocol is designed for screening a compound library for inhibitors of a specific PPI.

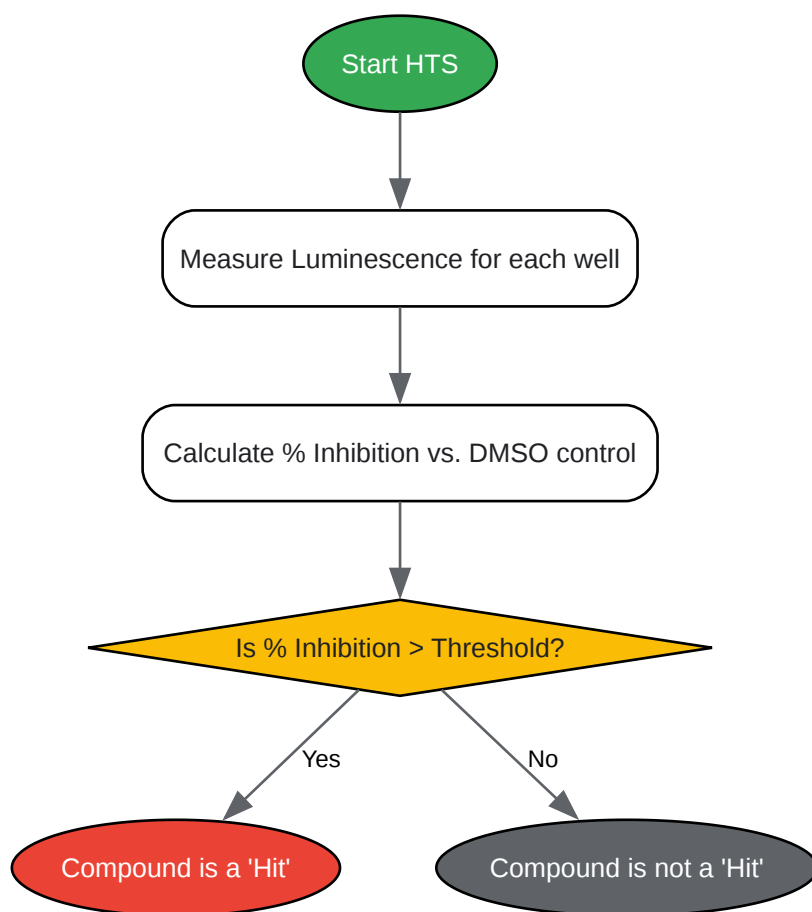
#### Materials:

- All materials from Protocol 1
- Compound library dissolved in DMSO
- Multi-channel pipette or automated liquid handling system

Procedure:

- Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.
- Compound Addition: a. 24 hours post-transfection, add the compounds from the library to the cells at the desired final concentration. Include a DMSO-only control. b. Incubate for the desired treatment time (e.g., 4-24 hours).
- Luminescence Measurement: Follow step 3 from Protocol 1.
- Data Analysis: a. Normalize the luminescence readings to the DMSO control. b. Calculate the percent inhibition for each compound. c. Identify "hits" based on a predefined inhibition threshold.

## Logical Relationship for Hit Identification in HTS



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- To cite this document: BenchChem. [UZH1b System for Quantitative Analysis of Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10828088#uzh1b-as-a-tool-for-studying-protein-protein-interactions\]](https://www.benchchem.com/product/b10828088#uzh1b-as-a-tool-for-studying-protein-protein-interactions)

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